REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH3:14])[C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.[Na]>C(O)(=O)C>[CH3:5][N:6]([CH3:14])[C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[O:13][CH2:3][CH2:2][C:1]#[N:4] |^1:14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)O)C
|
Name
|
3-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser with a drying tube
|
Type
|
CUSTOM
|
Details
|
from 10° to 24°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 0.8 hr
|
Duration
|
0.8 h
|
Type
|
TEMPERATURE
|
Details
|
, refluxed for 22 hrs
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
, cooled
|
Type
|
CUSTOM
|
Details
|
the excess acrylonitrile removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
decanted from a purple resinous material
|
Type
|
CUSTOM
|
Details
|
stored over Darco overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(OCCC#N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |